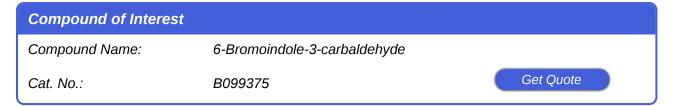


# An In-depth Technical Guide to 6-Bromoindole-3carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **6-Bromoindole-3-carbaldehyde**, a key heterocyclic compound with significant potential in organic synthesis and medicinal chemistry.

# **Molecular Structure and Properties**

**6-Bromoindole-3-carbaldehyde** is a substituted indole derivative. The core structure consists of a bicyclic system with a fused benzene and pyrrole ring. A bromine atom is substituted at the 6-position of the benzene ring, and a formyl (aldehyde) group is attached to the 3-position of the pyrrole ring. This combination of functional groups makes it a versatile building block for the synthesis of more complex molecules.

The key physicochemical properties of **6-Bromoindole-3-carbaldehyde** are summarized in the table below for easy reference.



Property	Value
IUPAC Name	6-bromo-1H-indole-3-carbaldehyde
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrNO
Molecular Weight	224.05 g/mol [1]
CAS Number	17826-04-9
Appearance	Solid, typically yellow in color
Melting Point	202-206 °C
SMILES String	O=Cc1c[nH]c2ccc(Br)cc12
InChI Key	WCCLQCBKBPTODV-UHFFFAOYSA-N

## Synthesis of 6-Bromoindole-3-carbaldehyde

The most common and efficient method for the synthesis of **6-Bromoindole-3-carbaldehyde** is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring. An alternative, though often less efficient, method is the Duff reaction.

This protocol is adapted from established synthetic procedures for the formylation of 6-bromoindole. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl<sub>3</sub>) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the indole ring.

#### Materials:

- 6-bromoindole
- N,N-dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl<sub>3</sub>)
- Saturated sodium carbonate solution
- Ice



### Procedure:

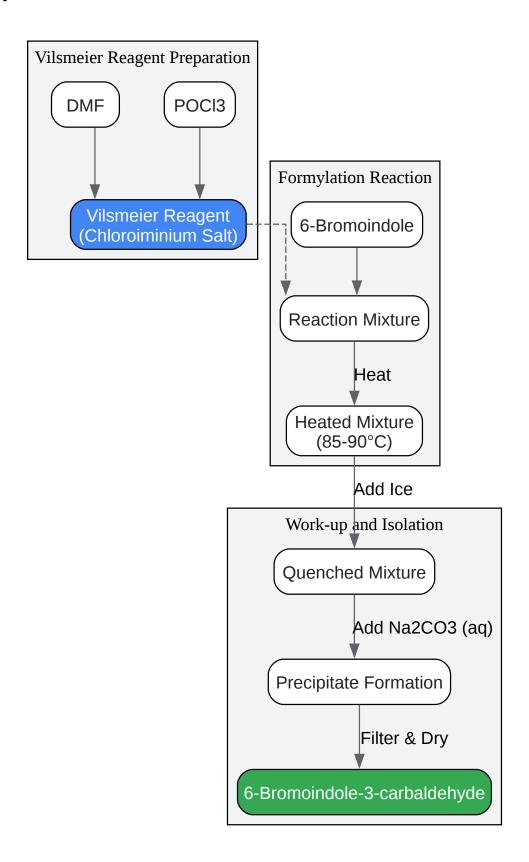
- Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and a stirrer, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (POCl<sub>3</sub>) dropwise to the cooled DMF while maintaining the temperature between 0-5 °C. Stir the mixture for approximately 30 minutes at this temperature to form the Vilsmeier reagent, a chloroiminium salt.
- Formylation Reaction: Dissolve 6-bromoindole in anhydrous DMF in a separate reaction vessel. Cool this solution in an ice bath.
- Addition of Vilsmeier Reagent: Slowly add the freshly prepared Vilsmeier reagent from step 1
  to the 6-bromoindole solution. After the addition is complete, allow the mixture to stir at room
  temperature for 1-2 hours.
- Heating: Raise the temperature of the reaction mixture to 85-90 °C and heat for approximately 5-8 hours.
- Work-up: After the reaction is complete, cool the mixture. Carefully pour the reaction mixture into ice.
- Precipitation: Add saturated sodium carbonate solution to the mixture until it is basic. A large amount of a yellow solid product will precipitate.
- Isolation: Collect the solid precipitate by filtration. Wash the solid with water and then dry it to obtain 6-Bromoindole-3-carbaldehyde. The product can be further purified by recrystallization if necessary.

The Duff reaction provides an alternative route for the formylation of electron-rich aromatic compounds. This method uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid (TFA). While it can be effective, yields may be lower compared to the Vilsmeier-Haack reaction for this specific substrate.

# Visualized Experimental Workflow and Biological Pathway



The following diagram illustrates the key steps in the synthesis of **6-Bromoindole-3-carbaldehyde** via the Vilsmeier-Haack reaction.







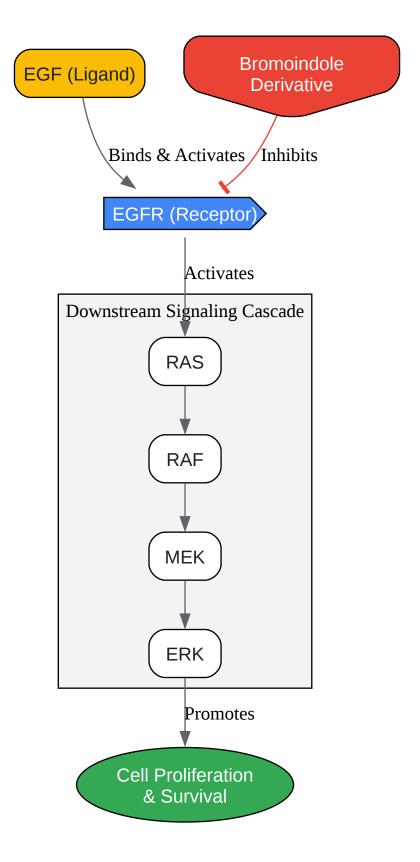


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Caption: Workflow for the Vilsmeier-Haack synthesis of **6-Bromoindole-3-carbaldehyde**.

While the specific biological pathways for **6-Bromoindole-3-carbaldehyde** are still under investigation, derivatives of bromoindoles have shown potential as inhibitors of key signaling pathways in cancer. The diagram below illustrates a plausible mechanism of action, where a bromoindole derivative inhibits the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation.





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Caption: Inhibition of the EGFR signaling pathway by a bromoindole derivative.



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## References

- 1. scbt.com [scbt.com]
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